(R)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-[2-[(2R)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYYLMESHVIGM-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate can be synthesized via the oxidation of pyrrolidine derivatives.
Coupling Reaction: The pyrrolidine-2-carbaldehyde is then coupled with a pyridine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring and pyrrolidine nitrogen serve as primary sites for nucleophilic substitution.
Key Findings :
-
The pyrrolidine’s secondary amine undergoes alkylation or acylation under mild conditions.
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Pyridine’s electron-deficient C2 position facilitates nucleophilic aromatic substitution with strong nucleophiles like azides .
Oxidation Reactions
Oxidative transformations target the pyrrolidine ring and ethyl linker.
Mechanistic Insights :
-
mCPBA selectively oxidizes the pyrrolidine’s α-C to form a lactam .
-
KMnO₄ cleaves the ethyl spacer between pyridine and pyrrolidine, generating a carboxylic acid.
Reduction Reactions
The pyridine ring and protonated amine groups participate in reductions.
Notable Observations :
-
Catalytic hydrogenation saturates the pyridine ring to piperidine without affecting the pyrrolidine .
-
NaBH₄ selectively reduces the hydrochloride salt to the free base, critical for further functionalization.
Coordination Chemistry
The pyridine nitrogen and pyrrolidine amine act as ligands for metal complexes.
Research Highlights :
-
Pd(II) complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Cu(I) adducts exhibit tunable emissive properties for optoelectronic applications .
Acid-Base Reactivity
The dihydrochloride salt enables pH-dependent transformations.
| Reaction Type | Reagents/Conditions | Products | pKa | References |
|---|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O, rt | Free amine form | 8.9 | |
| Reprotonation | HCl (conc.), Et₂O, 0°C | Recovered dihydrochloride salt | - |
Practical Implications :
-
Deprotonation restores the free base for nucleophilic reactions.
-
Reprotonation stabilizes the compound for storage or biological assays.
Scientific Research Applications
Neuropharmacological Applications
Mechanism of Action:
(R)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. Studies indicate that this compound may enhance cognitive functions by modulating neurotransmitter levels, which is crucial for developing new psychiatric medications.
Case Studies:
- Cognitive Enhancement: Research has indicated that compounds similar to this compound can improve memory and learning in animal models, highlighting its potential as a cognitive enhancer in humans.
- Mood Regulation: Preliminary studies have demonstrated that the compound can alleviate symptoms of anxiety and depression in rodent models, warranting further investigation into its efficacy in human clinical trials.
Drug Discovery
Structural Characteristics:
The unique structural features of this compound make it an attractive scaffold for drug development. Its chirality contributes to its specificity and potency against biological targets.
Applications in Drug Development:
- Lead Compound Identification: The compound serves as a lead structure for synthesizing analogs with enhanced pharmacological properties. Researchers are exploring modifications to improve efficacy and reduce side effects .
- Targeted Delivery Systems: Its ability to penetrate the blood-brain barrier positions it as a candidate for targeted delivery systems aimed at central nervous system disorders.
Antimicrobial Properties
Biological Activity:
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Compounds containing the pyridine nucleus have shown significant antibacterial and antifungal activities.
Research Findings:
- Antibacterial Efficacy: In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Synergistic Effects: When combined with existing antibiotics, this compound has been shown to enhance the effectiveness of these drugs, indicating its utility in overcoming antibiotic resistance .
Comparative Analysis of Related Compounds
The following table summarizes several compounds related to this compound, highlighting their structural features and unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Pyrrolidinylpyridine | Pyrrolidine attached to pyridine | Known for neuroprotective effects |
| 3-Pyridylpyrrolidine | Pyrrolidine at the 3-position | Exhibits distinct receptor binding affinities |
| 4-Pyridylpyrrolidine | Pyrrolidine at the 4-position | Shows different pharmacokinetic properties |
These compounds share similarities with this compound but differ in their biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of ®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolidinones: Oxidized derivatives of pyrrolidine.
Uniqueness
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is unique due to its combination of a pyridine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
(R)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions with biological systems, focusing on its neuropharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄Cl₂N₂
- Molecular Weight : 203.13 g/mol
- Structural Features : The compound features a pyridine ring and a pyrrolidine moiety, which are crucial for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in neuropharmacology. It has been shown to interact with various neurotransmitter receptors, influencing cognitive functions and mood regulation.
Neuropharmacological Effects
- Dopaminergic System : Studies indicate that this compound can modulate dopamine receptors, which are implicated in mood disorders such as depression and anxiety.
- Serotonergic System : Similar interactions have been observed with serotonergic pathways, suggesting a role in regulating anxiety-related behaviors.
The mechanism of action involves:
- Receptor Binding : The compound binds to specific neurotransmitter receptors, facilitating neurotransmission that can alter mood and cognitive functions.
- Hydrogen Bonding : The pyrrolidine moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target receptors.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Pyrrolidinylpyridine | Pyrrolidine attached to pyridine | Known for neuroprotective effects |
| 3-Pyridylpyrrolidine | Pyrrolidine at the 3-position | Distinct binding affinity to receptors |
| 4-Pyridylpyrrolidine | Pyrrolidine at the 4-position | Different pharmacokinetic properties |
While these compounds share similar frameworks, this compound stands out due to its specific chiral configuration and unique biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Cognitive Effects : A study published in Medicinal Chemistry indicated that this compound could enhance cognitive functions in animal models through dopaminergic modulation.
- Findings : Increased dopamine receptor activity correlated with improved memory retention.
-
Anxiety and Depression Models : Research conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Data Summary :
- Dosage: 10 mg/kg
- Observed Effect: Significant reduction in anxiety scores compared to control groups.
- Data Summary :
- Neurotransmitter Interaction Studies : Interaction studies revealed that this compound effectively binds to both dopaminergic and serotonergic receptors, which are critical in mood regulation .
Q & A
Q. Q1. What are the established synthetic routes for (R)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-chloropyridine with (R)-pyrrolidine-2-ylmethanol in a polar aprotic solvent (e.g., DMF) under reflux with a base like KCO to form the pyridine-pyrrolidine intermediate .
- Step 2 : Purify the intermediate via column chromatography and treat with HCl gas in ethanol to form the dihydrochloride salt. Yield optimization requires strict control of stoichiometry (e.g., 2:1 molar ratio of HCl to free base) .
Q. Q2. How is the compound characterized for structural confirmation?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to resolve stereochemistry, particularly the (R)-configuration at the pyrrolidine ring .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridine C2 substitution) and salt formation (broad NH signals at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [CHN] and chloride adducts .
Q. Q3. What are its primary applications in chemical biology?
The compound serves as:
- Chiral ligand : Binds to metal centers (e.g., Ru or Pd) in asymmetric catalysis, leveraging the pyrrolidine nitrogen’s stereoelectronic properties .
- Receptor probe : The pyridine-pyrrolidine scaffold mimics bioactive alkaloids, enabling studies on nicotinic acetylcholine receptor (nAChR) subtypes via competitive binding assays .
Advanced Research Questions
Q. Q4. How does enantiomeric purity impact pharmacological activity?
The (R)-enantiomer exhibits higher affinity for nAChRs compared to the (S)-form, as shown by:
- In vitro assays : IC values of 0.8 µM (R) vs. 12 µM (S) in α4β2 receptor inhibition .
- Computational docking : The (R)-configuration aligns the pyrrolidine nitrogen for hydrogen bonding with Asp-198 in the receptor’s binding pocket .
Methodological Note : Enantiomeric excess (>98%) is verified via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .
Q. Q5. What strategies resolve contradictions in solubility data across studies?
Discrepancies arise from:
- Counterion effects : Dihydrochloride salts show higher aqueous solubility (≥50 mg/mL) than free bases (<5 mg/mL) .
- pH dependency : Solubility decreases above pH 6 due to deprotonation of the pyrrolidine NH. Standardize buffers (e.g., pH 4.5 acetate) for reproducibility .
Q. Q6. How is the compound’s stability profiled under physiological conditions?
- Accelerated degradation studies : In PBS (pH 7.4, 37°C), t = 48 hours, with degradation products identified as pyridine-2-carboxylic acid (oxidation) and pyrrolidine (hydrolysis) via LC-MS .
- Light sensitivity : Store at -20°C in amber vials to prevent photolytic cleavage of the C-N bond .
Q. Q7. What computational methods predict its ADMET properties?
- Molecular dynamics (MD) : Simulations in lipid bilayers predict moderate blood-brain barrier permeability (LogBB = 0.3) .
- QSAR models : Correlate logP (1.9) with hepatic clearance rates in vitro (e.g., human microsomal stability = 65% remaining at 1 hour) .
Experimental Design & Data Analysis
Q. Q8. How to design assays for evaluating its enzyme inhibition kinetics?
- Fluorescence polarization : Label the compound with FITC and measure binding to immobilized acetylcholinesterase (AChE). Calculate K using Cheng-Prusoff equation .
- Microscale thermophoresis (MST) : Titrate unlabeled compound against fluorescently tagged AChE to determine K without immobilization artifacts .
Q. Q9. How to address batch-to-batch variability in crystallography data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
